![molecular formula C20H18F2N3NaO5 B12504359 sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)
sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “13-[(2,4-difluorofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio” es un producto químico sintético con aplicaciones potenciales en varios campos, incluida la química medicinal y los productos farmacéuticos. Este compuesto es conocido por su estructura compleja y sus propiedades únicas, lo que lo convierte en un tema de interés para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “13-[(2,4-difluorofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio” involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación de la estructura tricíclica central, seguida de la introducción de los grupos difluorofenilo y carbamoil. Las condiciones de reacción generalmente implican el uso de bases fuertes, como el hidruro de sodio, y solventes orgánicos como la dimetilformamida (DMF) para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y la escalabilidad. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto “13-[(2,4-difluorofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio” puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de estado de oxidación más alto, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una variedad diversa de compuestos con posibles actividades biológicas diferentes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus características estructurales únicas y su reactividad. Los investigadores investigan su potencial como bloque de construcción para la síntesis de moléculas más complejas y su comportamiento en diversas condiciones químicas.
Biología
En biología, las interacciones del compuesto con las moléculas biológicas son de interés. Los estudios pueden centrarse en su afinidad de unión a proteínas, enzimas o ácidos nucleicos, lo que puede proporcionar información sobre su potencial como agente terapéutico.
Medicina
En medicina, se explora el compuesto por sus posibles propiedades farmacológicas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde la modulación de estos objetivos es beneficiosa.
Industria
En la industria, las propiedades del compuesto se aprovechan para diversas aplicaciones, como en el desarrollo de nuevos materiales o como catalizador en procesos químicos. Su estabilidad y reactividad lo hacen adecuado para su uso en entornos industriales.
Mecanismo De Acción
El mecanismo por el cual “13-[(2,4-difluorofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio” ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en los procesos biológicos. La unión del compuesto a estos objetivos puede modular su actividad, lo que lleva al efecto terapéutico o químico deseado. Las vías involucradas en estas interacciones se estudian para comprender el rango completo de actividades y posibles efectos secundarios del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a “13-[(2,4-difluorofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio” incluyen otras estructuras tricíclicas con grupos carbamoil y difluorofenilo. Algunos ejemplos incluyen:
- “13-[(2,4-diclorofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio”
- “13-[(2,4-dibromofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio”
Unicidad
La singularidad de “13-[(2,4-difluorofenil)metilcarbamoil]-7-metil-9,12-dioxo-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dien-11-olato de sodio” radica en su patrón de sustitución específico y la presencia del grupo difluorofenilo. Esta sustitución puede influir significativamente en las propiedades químicas, la reactividad y la actividad biológica del compuesto, lo que lo diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C20H18F2N3NaO5 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate |
InChI |
InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1 |
Clave InChI |
UGWJRRXTMKRYNK-UHFFFAOYSA-M |
SMILES canónico |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


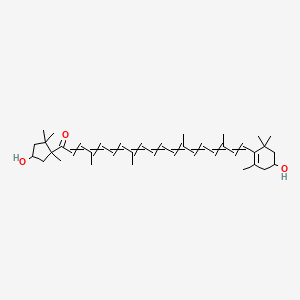
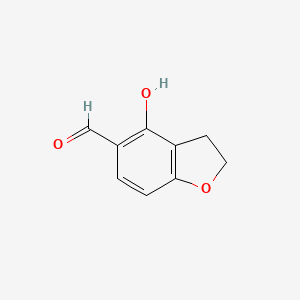
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
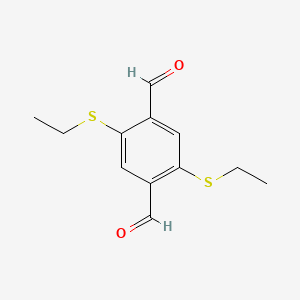
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
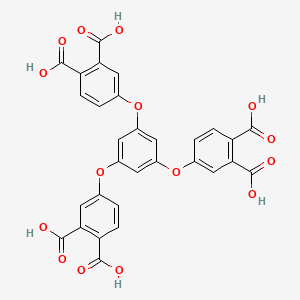
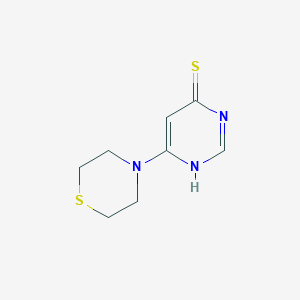
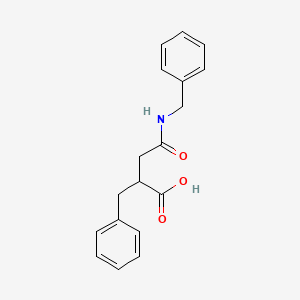
![5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12504342.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)
